Amphocil - 120895-52-5

Amphocil

Catalog Number: EVT-259712
CAS Number: 120895-52-5
Molecular Formula: C74H119NO21S
Molecular Weight: 1390.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Macrolide antifungal antibiotic produced by Streptomyces nodosus obtained from soil of the Orinoco river region of Venezuela.
Classification and Source

Amphocil falls under the category of antifungal agents, specifically classified as a polyene macrolide. It is synthesized from amphotericin B, which is naturally produced by certain species of Streptomyces. The compound is known for its ability to bind to ergosterol, a key component of fungal cell membranes, leading to cell death.

Synthesis Analysis

The synthesis of Amphocil involves several steps that typically include the modification of amphotericin B through various chemical reactions. A notable method includes the formation of organic salts with different ammonium, methylimidazolium, pyridinium, and phosphonium cations.

General Procedure for Synthesis

  1. Preparation of Hydroxides: Selected organic cations are transformed into hydroxides using an ionic exchange column (Amberlite IRA-400) in methanol.
  2. Neutralization: The prepared hydroxides are neutralized with amphotericin B dissolved in a 1 M dry triethylamine buffer methanolic solution.
  3. Purification: The resulting solution is evaporated, redissolved in methanol, filtered through calcium carbonate, and then dried under vacuum.

For example, tri-octylmethylammonium chloride can be converted into hydroxide and subsequently reacted with amphotericin B to yield Amphocil as an orange solid with a notable yield .

Molecular Structure Analysis

Amphocil retains the characteristic structure of amphotericin B, which consists of a large macrocyclic lactone ring featuring multiple hydroxyl groups and a conjugated heptaene system. The molecular formula for amphotericin B is C47H73NO17C_{47}H_{73}NO_{17}, and it has a molecular weight of approximately 922.6 g/mol.

The structure includes:

  • A 38-membered macrocyclic ring formed by lactonization.
  • A polyhydroxylated side chain that contributes to its amphipathic nature.
  • A mycosamine residue, which enhances its binding affinity to ergosterol in fungal membranes .
Chemical Reactions Analysis

Amphocil participates in various chemical reactions primarily involving its interaction with ergosterol in fungal membranes. The binding leads to pore formation within the membrane, causing leakage of intracellular components such as potassium ions and ultimately resulting in cell death.

Key Reaction Mechanism

  • Ion Channel Formation: Amphocil binds to ergosterol, forming channels that disrupt membrane integrity.
  • Reactive Oxygen Species Generation: The interaction may also induce oxidative damage within the fungal cell .
Mechanism of Action

The mechanism of action for Amphocil is primarily based on its ability to form complexes with ergosterol in fungal cell membranes. This interaction leads to:

  1. Pore Formation: Amphocil creates pores in the membrane, disrupting ion gradients and causing cell lysis.
  2. Induction of Oxidative Stress: The binding may trigger oxidative damage pathways within the cells, further contributing to cell death .

The effectiveness of Amphocil is influenced by factors such as drug concentration and the susceptibility of the fungal strain being targeted.

Physical and Chemical Properties Analysis

Amphocil exhibits several important physical and chemical properties:

  • Solubility: Amphocil has limited solubility in water but can form micelles when combined with surfactants like sodium deoxycholate.
  • Stability: The compound's stability can be affected by pH levels and temperature; it is generally more stable in slightly acidic conditions.
  • Appearance: Typically appears as an orange solid when synthesized .
Applications

Amphocil is primarily used in clinical settings for treating systemic fungal infections, particularly those caused by Candida and Aspergillus species. Its applications include:

  • Treatment of Invasive Fungal Infections: Particularly effective against infections resistant to other antifungal agents.
  • Formulation Development: Used as a basis for developing new formulations that aim to reduce nephrotoxicity associated with traditional amphotericin B preparations .
  • Research Applications: Investigated for potential modifications that could enhance its antifungal activity while minimizing side effects .
Introduction to Amphotericin B Colloidal Dispersion (Amphocil)

Historical Context and Development Rationale

Amphotericin B colloidal dispersion (ABCD), marketed as Amphocil® or Amphotec®, emerged in the late 1980s as a therapeutic breakthrough addressing the critical limitations of conventional amphotericin B deoxycholate (CAB). Conventional amphotericin B, while possessing a broad antifungal spectrum, was plagued by dose-limiting nephrotoxicity occurring in most patients receiving multiple doses, often leading to therapeutic interruptions or failures [1] [5]. The primary scientific rationale for ABCD's development centered on modifying the biodistribution profile of amphotericin B (AmB) to reduce its association with mammalian cell membranes, particularly renal tubules, while preserving its potent fungicidal activity. This initiative was part of a broader wave of research into lipid-based formulations of AmB, including liposomal AmB (AmBisome®) and amphotericin B lipid complex (ABLC, Abelcet®), all aiming to improve the therapeutic index of this essential but toxic antifungal agent [1] [7].

ABCD was specifically developed by ALZA Corporation (formerly SEQUUS Pharmaceuticals, Inc.) and received regulatory approval for treating invasive aspergillosis in patients where renal impairment or unacceptable toxicity precluded CAB use [1]. Its development represented a pivotal milestone in antifungal therapeutics during a period when immunocompromised populations were expanding, and invasive fungal infections posed significant mortality risks with limited treatment options. The historical significance lies in ABCD being one of the first successful attempts to re-engineer a highly toxic but irreplaceable drug through colloidal science.

Formulation Advancements in Polyene Antifungal Delivery Systems

ABCD exemplifies a sophisticated colloidal drug delivery system fundamentally distinct from earlier micellar or liposomal approaches. The formulation is based on the unique affinity of AmB for sterols, forming a near 1:1 molar ratio complex with sodium cholesteryl sulfate (SCS) [1]. SCS is a naturally occurring metabolite of cholesterol widely distributed in human tissues and fluids, chosen for its biocompatibility and molecular recognition properties [1]. The commercial ABCD is a lyophilized product available in vials containing 50 or 100 mg of AmB. Upon reconstitution with sterile water, it forms an opalescent colloidal dispersion characterized by uniform, disk-shaped particles [1].

Table 1: Key Physicochemical Characteristics of ABCD

PropertyCharacterization MethodFindingsSignificance
Particle MorphologyElectron Microscopy (Negative Staining)Thin discs, approximately 4.3 nm thick, electron-lucent linesConfirms discoid structure fundamental to stability
Hydrodynamic DiameterSize-Exclusion ChromatographyMean diameter: 115 nm (range: 40-170 nm)Predicts biodistribution and RES uptake
Structural OrganizationX-ray DiffractionEquatorial spacing: 5.8 nm; Meridional spacing: 0.42 nmIndicates highly ordered molecular arrangement
Thermal BehaviorDifferential Scanning CalorimetryEndothermic transition at 55°CReflects stability of the complex
Drug-Lipid RatioChromatographic AnalysisConsistent 1:1 AmB:SCS molar ratio across particle sizesEnsures uniform drug delivery characteristics

The structural integrity of ABCD was rigorously characterized using multiple physicochemical methods. Electron microscopy revealed the defining disc-shaped particles, while X-ray diffraction demonstrated a highly ordered structure with characteristic equatorial and meridional spacings [1]. This disk structure, fundamentally different from the spherical liposomes of AmBisome® or the ribbon-like complexes of Abelcet®, represents a novel supramolecular assembly in antifungal drug delivery. The colloidal dispersion's stability in plasma and blood is a critical advancement, as CAB rapidly dissociates upon administration, leading to indiscriminate binding to plasma lipoproteins and cell membranes [1]. ABCD maintains its structural integrity significantly longer, thereby modulating drug release and cellular interactions.

Role of Colloidal Dispersion in Mitigating Conventional Amphotericin B Limitations

The ABCD formulation directly addresses the primary limitations of conventional amphotericin B through multiple sophisticated mechanisms:

  • Reduced Hemolytic Potential: In vitro studies demonstrated ABCD's significantly lower hemolytic effect compared to CAB. At concentrations causing 50% hemolysis in human blood, ABCD required approximately 200 µg/mL versus only 5 µg/mL for CAB – a 40-fold improvement in erythrocyte compatibility [1]. This reduction stems from the stable complex limiting free AmB interaction with cholesterol in red blood cell membranes.

  • Enhanced Plasma Stability: Unlike CAB, which rapidly dissociates in blood, ABCD maintains its colloidal structure longer. This stability reduces the nonspecific binding to plasma proteins, particularly lipoproteins. Crucially, lipoprotein-bound AmB is known to exhibit increased toxicity in vivo [1]. ABCD's stability thus contributes directly to its improved safety profile.

  • Altered Biodistribution: ABCD undergoes rapid uptake by the reticuloendothelial system (RES), primarily the liver and spleen. This preferential uptake significantly reduces kidney exposure – the primary site of CAB toxicity. Preclinical studies in rats and dogs confirmed that equivalent doses of ABCD resulted in significantly lower plasma concentrations but higher RES accumulation than CAB [1] [8]. This altered biodistribution is the cornerstone of ABCD's reduced nephrotoxicity.

  • Selective Cell Targeting: The colloidal particles are primarily phagocytosed by macrophages. This facilitates targeted delivery to sites of fungal infection often involving these immune cells and potentially enhances activity against intracellular pathogens like Leishmania species [8] [9]. This mechanism is particularly relevant for visceral leishmaniasis, a recognized indication for ABCD.

Table 2: Comparative In Vitro Antifungal Activity of ABCD vs. Conventional Amphotericin B (CAB)

Pathogen GroupRepresentative SpeciesABCD ActivityCAB ActivityReference
YeastsCandida albicansMIC₉₀: 0.25-1.0 µg/mLMIC₉₀: 0.25-1.0 µg/mL [1] [8]
MoldsAspergillus fumigatusMIC₉₀: 0.5-1.0 µg/mLMIC₉₀: 0.5-1.0 µg/mL [1] [8]
Dimorphic FungiHistoplasma capsulatumMIC Range: 0.03-0.12 µg/mLMIC Range: 0.03-0.12 µg/mL [1]
CryptococcusCryptococcus neoformansMIC₉₀: 0.25-0.5 µg/mLMIC₉₀: 0.25-0.5 µg/mL [1]

The therapeutic impact of these formulation advancements was profound. Preclinical toxicology studies in mice, rats, and dogs using daily dosing for up to 13 weeks demonstrated that ABCD induced a similar spectrum of adverse effects as CAB but only at doses four to five times higher [1]. This enhanced therapeutic index allowed for the administration of higher effective antifungal doses with reduced concern for renal damage – a significant clinical advancement. Although ABCD was ultimately discontinued in 2011 due to high rates of infusion-related reactions compared to other lipid formulations [5] [7], its development provided crucial proof-of-concept for sterol complexation as a viable strategy for mitigating AmB toxicity and influenced subsequent antifungal delivery systems.

Properties

CAS Number

120895-52-5

Product Name

Amphocil

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

Molecular Formula

C74H119NO21S

Molecular Weight

1390.8 g/mol

InChI

InChI=1S/C47H73NO17.C27H46O4S/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;19-,21+,22+,23-,24+,25+,26+,27-/m01/s1

InChI Key

PCTMTFRHKVHKIS-BMFZQQSSSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

Solubility

Soluble in DMSO

Synonyms

Amphocil
Amphotericin
Amphotericin B
Amphotericin B Cholesterol Dispersion
Amphotericin B Colloidal Dispersion
Fungizone

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.